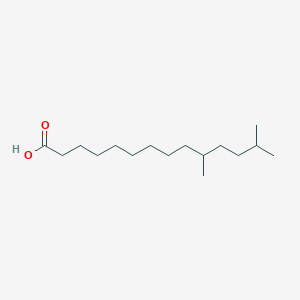

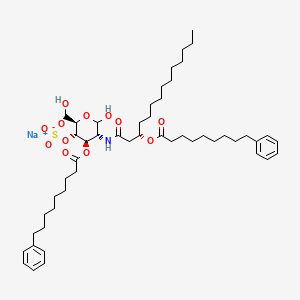

1-(1Z-hexadecenyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

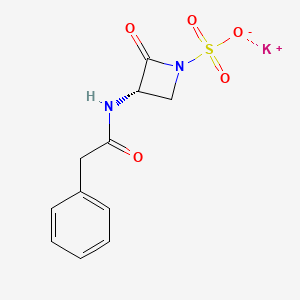

1-(1Z-hexadecenyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine is a 1-(Z)-alk-1-enyl-2-acyl-sn-glycero-3-phosphocholine in which the alk-1-enyl and acyl groups are specified as (1Z)-hexadecenyl and (9Z,12Z)-octadecadienoyl respectively. It has a role as a mouse metabolite. It is a 1-(Z)-alk-1-enyl-2-acyl-sn-glycero-3-phosphocholine and a phosphatidylcholine (P-34:2). It derives from a linoleic acid.

科学的研究の応用

Lipid Vesicles and Enzyme Encapsulation

Lipid vesicles, including those formed from phosphatidylcholine compounds, have been extensively studied for encapsulating enzymes. These enzyme-containing lipid vesicles, often derived from natural or synthetic phosphatidylcholines, are crucial for various applications such as in cheese production, medical therapies, and as nanoreactors for biochemical reactions. The dehydration-rehydration method, followed by extrusion, is noted for producing highly efficient, monodisperse vesicles for enzyme encapsulation, highlighting the importance of phosphatidylcholine derivatives in creating functional biocompatible systems (Walde & Ichikawa, 2001).

Glycosyl Inositol Phosphoryl Ceramides in Plants and Fungi

Glycosyl inositol phosphoryl ceramides (GIPCs), which are the most abundant class of sphingolipids in plants and significant in fungi, involve complex structures that include fatty acids and long-chain bases similar to phosphatidylcholine derivatives. These compounds play critical roles in membrane structure and biological functions, with mass spectrometry being pivotal in assessing their diversity and structural characterization. This underscores the relevance of phosphatidylcholine-like structures in understanding plant and fungal biochemistry (Buré et al., 2014).

Oxidized Phospholipids and Atherosclerosis

Oxidized phospholipids, akin to oxidized derivatives of phosphatidylcholine, have been identified as major regulators in atherosclerosis, affecting various cell types in the vascular wall. These compounds are involved in over a thousand gene regulations in endothelial cells, impacting both pro-atherogenic and anti-atherogenic processes. The study of specific oxidized phospholipids as ligands for CD36 receptors and their association with plasma proteins, including those bound to Lp(a) particles, provides insight into their role in coronary events and the progression of atherosclerosis (Berliner & Watson, 2005).

Conjugated Linoleic Acid and Colonic Anti-inflammatory Mechanisms

Conjugated linoleic acid (CLA), with structural similarities to fatty acid components of phosphatidylcholine, exhibits significant health benefits, including anti-inflammatory properties relevant to colonic health. The modulation of inducible eicosanoids and the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs) by CLA highlights its potential in nutritional therapies for inflammatory bowel diseases. This showcases the broader implications of fatty acid research, beyond phosphatidylcholine derivatives, in understanding and treating inflammatory conditions (Bassaganya-Riera et al., 2002).

特性

製品名 |

1-(1Z-hexadecenyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine |

|---|---|

分子式 |

C42H80NO7P |

分子量 |

742.1 g/mol |

IUPAC名 |

[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C42H80NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,34,37,41H,6-13,15,17-19,21,23-33,35-36,38-40H2,1-5H3/b16-14-,22-20-,37-34-/t41-/m1/s1 |

InChIキー |

QLEHHUPUHJPURI-PWYDUFMYSA-N |

異性体SMILES |

CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

正規SMILES |

CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |

物理的記述 |

Solid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

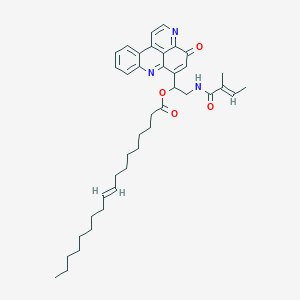

![2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262497.png)

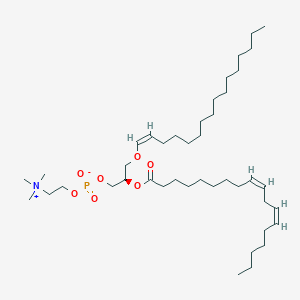

![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)

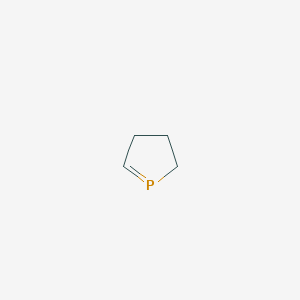

![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)